Cpi 1189

p38-MAPK TNF-α neuroinflammation

CPI-1189 is an orally bioavailable TNF-α release inhibitor with a unique mechanism: it blocks p38-MAPK phosphorylation upstream of ATP binding, avoiding feedback activation seen with SB203580. At ≤10 nM, it suppresses p38 phosphorylation by 70-80%. 55% oral bioavailability supports chronic dosing in neurodegeneration models. Essential for studies requiring p38-MAPK phosphoactivation interrogation distinct from ATP-competitive inhibitors or mAbs.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 183619-38-7
Cat. No. B1680506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpi 1189
CAS183619-38-7
SynonymsCPI-1189;  REN-1189;  REN-1654;  CPI1189;  REN1189;  REN1654;  CPI 1189;  REN 1189;  REN 1654
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C
InChIInChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
InChIKeyDJKNRCWSXSZACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPI 1189 (CAS 183619-38-7): A TNF-α Release Inhibitor with Oral Bioavailability and Neuroprotective Profile


CPI 1189 (also designated REN-1189, REN-1654) is a synthetic benzamide small molecule that functions as an inhibitor of tumor necrosis factor-alpha (TNF-α) release [1]. The compound demonstrates intracellular inhibition of p38 mitogen-activated protein kinase (p38-MAPK) phosphoactivation, a mechanism distinct from direct ATP-competitive p38 inhibitors [2]. CPI 1189 exhibits neuroprotective and anti-inflammatory activities in preclinical models and has advanced to Phase II clinical evaluation for HIV-associated cognitive-motor impairment and AIDS dementia complex [3]. The compound is orally bioavailable, with an absolute oral bioavailability of approximately 55% in rodent models [4].

Why CPI 1189 Cannot Be Substituted with Other TNF-α or p38 MAPK Inhibitors


CPI 1189 exhibits a mechanism of action that is mechanistically distinct from commonly used p38 MAPK inhibitors such as SB203580. Whereas SB203580 and related pyridinyl imidazoles function as ATP-competitive inhibitors that bind to the active site of phosphorylated p38-MAPK [1], CPI 1189 acts upstream to prevent the dual phosphorylation event required for p38-MAPK activation itself [2]. This distinction carries functional consequences: SB203580 can paradoxically activate upstream kinases through feedback loops, while CPI 1189's inhibition of phosphoactivation avoids this compensatory signaling [3]. Furthermore, CPI 1189's demonstrated ability to increase blood-brain barrier integrity is not a shared feature among other p38 inhibitors [4]. These mechanistic and functional divergences preclude simple substitution of CPI 1189 with other TNF-α or p38 MAPK modulators.

CPI 1189 Quantitative Differentiation Evidence: Head-to-Head and Class Comparisons


CPI 1189 Inhibits p38-MAPK Phosphorylation at ≤10 nM, Contrasting with ATP-Competitive Inhibitors Like SB203580

CPI 1189 potently inhibits p38-MAPK phosphorylation in primary rat astrocytes stimulated with interleukin-1β (IL-1β). This inhibition occurs at concentrations of 10 nM or less [1], with 70-80% suppression of p38 phosphorylation observed across the 10-300 nM concentration range . In contrast, the classic p38 inhibitor SB203580 functions as an ATP-competitive inhibitor requiring binding to the already phosphorylated, active enzyme [2], and does not prevent the upstream phosphorylation event. This mechanistic divergence means CPI 1189 may avoid compensatory feedback activation of upstream kinases that can occur with ATP-competitive inhibitors [3].

p38-MAPK TNF-α neuroinflammation

CPI 1189 Prevents TNF-α-Induced Apoptosis In Vivo at 20 mg/kg/day, an Effect Not Shared by Placebo

In a rat model of AIDS dementia complex involving chronic ventricular infusion of TNF-α, concurrent oral treatment with CPI 1189 (20 mg/kg per day) completely prevented TNF-α-induced apoptosis in the corpus callosum and septum [1]. Quantitatively, the compound reduced apoptotic cell counts to levels indistinguishable from vehicle-treated controls . Placebo-treated animals receiving TNF-α infusion exhibited significant increases in apoptosis at the infusion site and in the septum and corpus callosum [2]. This protective effect was tissue-selective; no significant reduction in apoptosis was observed in the neocortex or basal ganglia at this dose [3].

apoptosis neuroprotection HIV-associated dementia

CPI 1189 Increases Blood-Brain Barrier Integrity, a Property Not Observed with TNF-α Alone or Standard p38 Inhibitors

In the same TNF-α infusion model, CPI 1189 treatment (20 mg/kg/day oral) significantly increased blood-brain barrier (BBB) integrity at the infusion site, as measured by reduced Evans blue dye extravasation [1]. Notably, TNF-α infusion alone did not significantly affect BBB integrity in this model [2]. This BBB-protective effect is not documented for other p38 MAPK inhibitors such as SB203580 or for most small-molecule TNF-α antagonists [3]. The observed increase in BBB integrity may be mechanistically relevant for CNS-targeted applications, as a compromised BBB is a feature of HIV-associated neurocognitive disorders [4].

blood-brain barrier neuroprotection CNS penetration

CPI 1189 Demonstrates 55% Absolute Oral Bioavailability, Enabling In Vivo Dosing Convenience

Pharmacokinetic characterization in rats demonstrates that CPI 1189 has an absolute oral bioavailability of 55% [1]. In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model, oral administration of CPI 1189 (30 mg/kg) provided dose-dependent protection against colonic damage, while intravenous administration of the same dose yielded 77% protection [2]. The 55% oral bioavailability value is derived from the ratio of protection conferred by oral versus intravenous routes at equivalent doses [3]. This contrasts with many investigational TNF-α inhibitors that require parenteral administration due to poor oral absorption, such as monoclonal antibodies (e.g., infliximab, adalimumab) and certain small molecules [4].

pharmacokinetics oral bioavailability in vivo dosing

CPI 1189 Exhibits Favorable Clinical Tolerability with 91% Completion Rate in HIV-Associated Cognitive-Motor Impairment Trial

In a 10-week, randomized, double-blind, placebo-controlled Phase II trial of 64 subjects with mild to moderate HIV-associated cognitive-motor impairment, CPI 1189 was well tolerated [1]. The trial completion rate was 91% among CPI 1189-treated subjects (50 or 100 mg/day oral) compared to 76% among placebo-treated subjects [2]. Skin rash occurred with equal frequency in both groups, but the only two study withdrawals due to rash were in the CPI 1189 arm [3]. CD4 lymphocyte counts and plasma HIV viral load remained stable throughout the trial in all groups [4]. No significant treatment-associated improvements were observed on the primary neuropsychological composite outcome (NPZ-8), though a nominally significant improvement (p=0.01) was noted on the Grooved Pegboard Test (nondominant hand) at the 100 mg/day dose [5].

clinical tolerability HIV-associated cognitive impairment Phase II

CPI 1189: Recommended Research Applications Based on Verified Evidence


Investigating p38-MAPK Phosphoactivation Mechanisms in Neuroinflammation

CPI 1189 is uniquely suited for studies that require specific interrogation of p38-MAPK phosphorylation rather than downstream ATP-binding inhibition. At concentrations of 10 nM or less, the compound inhibits IL-1β-stimulated p38 phosphorylation in primary astrocytes, achieving 70-80% suppression across 10-300 nM [1]. This property enables researchers to distinguish between upstream phosphorylation events and downstream kinase activity, a differentiation not possible with ATP-competitive inhibitors like SB203580 [2].

Preclinical Modeling of TNF-α-Driven CNS Pathology

CPI 1189 provides a validated tool for in vivo studies of TNF-α-mediated neurodegeneration. At an oral dose of 20 mg/kg/day, the compound completely prevents TNF-α-induced apoptosis in the corpus callosum and septum in rodent models [1]. Additionally, CPI 1189 increases blood-brain barrier integrity at the infusion site, a property not observed with TNF-α alone and not documented for other p38 inhibitors [2]. These features make CPI 1189 particularly valuable for research on HIV-associated neurocognitive disorders, where elevated CNS TNF-α and compromised BBB are hallmark features [3].

Oral Dosing Studies Requiring Acceptable Bioavailability

For experiments requiring convenient oral administration without the confounding variables of parenteral delivery, CPI 1189 offers an absolute oral bioavailability of 55% in rat models [1]. This property supports chronic oral dosing regimens and reduces the need for surgical implantation of osmotic pumps or repeated intravenous injections. The compound's oral bioavailability, combined with its favorable tolerability profile demonstrated in Phase II clinical trials (91% completion rate vs. 76% placebo) [2], makes it a practical choice for long-term in vivo neuroprotection studies.

Comparative Studies of TNF-α Inhibitor Classes

CPI 1189 serves as a representative small-molecule TNF-α release inhibitor with a mechanism distinct from monoclonal antibodies (e.g., infliximab, adalimumab) and from ATP-competitive p38 inhibitors. Researchers conducting comparative analyses across TNF-α-targeting modalities can employ CPI 1189 to control for the effects of upstream p38 phosphoactivation inhibition versus receptor-level TNF-α neutralization or downstream kinase blockade [1]. The compound's well-characterized in vitro potency (≤10 nM for p38 phosphorylation inhibition) and in vivo efficacy data (20 mg/kg/day for apoptosis prevention) provide clear benchmarks for cross-class comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cpi 1189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.